

# Application Notes: Gene Expression Analysis of Osteoblasts Treated with Strontium Lactate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: B1616434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Strontium has garnered significant interest in the field of bone health due to its dual mechanism of action: stimulating bone formation and inhibiting bone resorption. While early clinical observations in the 1950s utilized **strontium lactate** for osteoporosis, modern research has predominantly focused on other salts like strontium ranelate.<sup>[1]</sup> However, the biological effects are widely attributed to the strontium ion ( $\text{Sr}^{2+}$ ) itself, suggesting that findings from various strontium salts are broadly applicable.<sup>[2][3][4]</sup> These application notes provide a comprehensive overview of the molecular effects of strontium on osteoblasts, with a focus on gene expression analysis. Detailed protocols for in vitro studies are provided to facilitate further research into the osteogenic potential of strontium compounds, including **strontium lactate**.

Strontium treatment of osteoblasts initiates a cascade of signaling events that modulate the expression of key genes involved in their differentiation, proliferation, and function. The primary signaling pathways implicated are the Calcium-Sensing Receptor (CaSR), Wnt/ $\beta$ -catenin, and NFAT (Nuclear Factor of Activated T-cells) pathways.<sup>[1][3][5]</sup> Activation of these pathways culminates in an altered gene expression profile that favors an osteogenic phenotype.

## Key Signaling Pathways in Strontium-Treated Osteoblasts

Strontium ions influence osteoblast gene expression through several key signaling pathways:

- Calcium-Sensing Receptor (CaSR) Pathway: As an agonist of the CaSR, strontium triggers downstream signaling cascades, including the activation of phospholipase C and MAP kinases, which play a role in osteoblast proliferation and differentiation.[3][6]
- Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis. This leads to the nuclear translocation of β-catenin and subsequent transcription of Wnt target genes.[5]
- NFAT Signaling Pathway: Strontium can activate calcineurin, which dephosphorylates NFATc1, leading to its nuclear translocation. In the nucleus, NFATc1 promotes the transcription of genes associated with osteoblast differentiation.[4][5][7]



[Click to download full resolution via product page](#)

**Figure 1:** Key signaling pathways activated by strontium in osteoblasts.

## Quantitative Gene Expression Analysis

Treatment of osteoblasts with **strontium lactate** leads to significant changes in the expression of genes crucial for bone formation. The following tables summarize the dose-dependent effects of strontium on key osteogenic markers as reported in studies using various strontium salts.

Table 1: Effect of Strontium on Osteoblast Differentiation Markers

| Gene                       | Strontium Concentration     | Cell Type                         | Fold Change/Effect                                | Reference |
|----------------------------|-----------------------------|-----------------------------------|---------------------------------------------------|-----------|
| Runx2/Cbfa1                | 1-2 mM                      | Human Osteoblasts                 | ~1.3-1.5 fold increase                            | [6]       |
| 3 mM                       | MC3T3-E1 Osteoblasts        |                                   | ~7-fold increase                                  | [7]       |
| 0.21-21.07 µg/ml           | hMSCs                       |                                   | Earlier expression (Day 4 vs. Day 14 in control)  | [8]       |
| Alkaline Phosphatase (ALP) | 3 mM                        | MC3T3-E1 Osteoblasts              | ~7-fold increase                                  | [7]       |
| 1-3 mM                     | Murine MSCs                 |                                   | Significant increase                              | [9]       |
| Collagen Type I            | 3 mM                        | MC3T3-E1 Osteoblasts              | ~7-fold increase                                  | [7]       |
| Not specified              | hMSCs                       | Expressed                         |                                                   | [8]       |
| Bone Sialoprotein (BSP)    | Not specified               | Bone marrow-derived stromal cells | Significant increase                              | [10]      |
| Osteocalcin (OCN)          | 1-3 mM                      | Murine MSCs                       | Significant increase                              | [9]       |
| Not specified              | U-33 pre-osteoblastic cells | Significant enhancement           |                                                   | [10]      |
| Osteonectin                | 0.21-21.07 µg/ml            | hMSCs                             | Earlier expression (Day 11 vs. Day 21 in control) | [8]       |

Table 2: Effect of Strontium on OPG/RANKL Gene Expression

| Gene                  | Strontium Concentration | Cell Type         | Fold Change/Effect | Reference |
|-----------------------|-------------------------|-------------------|--------------------|-----------|
| Osteoprotegerin (OPG) | 1 mM                    | Human Osteoblasts | ~50% increase      | [6]       |
|                       | 2 mM                    | Human Osteoblasts | ~200% increase     | [6]       |
| RANKL                 | 0.1 mM                  | Human Osteoblasts | ~80% decrease      | [6]       |

## Experimental Protocols

The following protocols provide a framework for studying the effects of **strontium lactate** on osteoblast gene expression.

## Experimental Workflow

[Click to download full resolution via product page](#)

**Figure 2:** Workflow for gene expression analysis in strontium-treated osteoblasts.

## Protocol 1: Osteoblast Cell Culture and Strontium Lactate Treatment

- Cell Seeding: Culture osteoblastic cells (e.g., MC3T3-E1 or primary human osteoblasts) in appropriate growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.

- Preparation of **Strontium Lactate** Solution: Prepare a sterile stock solution of **strontium lactate** in nuclease-free water or culture medium. Further dilute the stock solution to the desired final concentrations (e.g., ranging from 0.01 mM to 5 mM) in the culture medium.
- Treatment: Once cells reach 70-80% confluence, replace the growth medium with the medium containing different concentrations of **strontium lactate**. Include a vehicle control (medium without **strontium lactate**).
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess changes in gene expression.

## Protocol 2: Total RNA Extraction and cDNA Synthesis

- Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the culture wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
- RNA Extraction: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. This typically involves steps of homogenization, phase separation, and RNA precipitation.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis if necessary.
- cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit. This reaction typically includes reverse transcriptase, dNTPs, and primers (oligo(dT) or random primers).

## Protocol 3: Quantitative Real-Time PCR (qPCR)

- Primer Design: Design or obtain validated primers for the target genes (e.g., Runx2, ALP, COL1A1, BGLAP, OPG, RANKL) and at least one stable reference gene (e.g., GAPDH, ACTB).
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

- Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the  $\Delta\Delta Ct$  method, normalizing the expression of the target genes to the reference gene(s).

## Conclusion

The available evidence strongly supports the role of strontium in promoting an osteogenic gene expression profile in osteoblasts. By activating key signaling pathways like CaSR, Wnt/β-catenin, and NFAT, strontium upregulates the expression of master regulators of osteoblast differentiation and genes involved in bone matrix formation. The provided protocols offer a robust framework for researchers to further investigate the specific effects of **strontium lactate** and other strontium compounds on bone cell biology, aiding in the development of novel therapeutics for osteoporosis and other bone-related disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]

- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 9. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Gene Expression Analysis of Osteoblasts Treated with Strontium Lactate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1616434#gene-expression-analysis-of-osteoblasts-treated-with-strontium-lactate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)